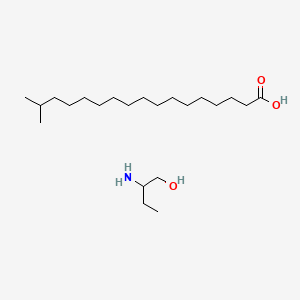
Einecs 300-899-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-899-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of Einecs 300-899-2 can be achieved through several methods. One common approach involves the direct combination of elements at elevated temperatures. This method is straightforward and widely used in the preparation of metal chalcogenides . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Einecs 300-899-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Einecs 300-899-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in the study of cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic properties. Industrial applications include its use in the production of advanced materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of Einecs 300-899-2 involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and inhibit specific enzymes, disrupting cellular processes and leading to various biological effects. For example, it may inhibit enzymes involved in the Krebs cycle, affecting energy production and cellular metabolism .
Comparación Con Compuestos Similares
Einecs 300-899-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and versatile applications in various fields .
Propiedades
Número CAS |
93964-53-5 |
|---|---|
Fórmula molecular |
C22H47NO3 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
2-aminobutan-1-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-4(5)3-6/h17H,3-16H2,1-2H3,(H,19,20);4,6H,2-3,5H2,1H3 |
Clave InChI |
HXPOMGFOUCJWEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)N.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















